molecular formula C16H20N2O B1271971 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol CAS No. 849021-31-4

1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol

Cat. No. B1271971
M. Wt: 256.34 g/mol
InChI Key: PENPEXKNMMNVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol is a chemical intermediate that has been studied for its potential applications in various chemical reactions and processes. While the provided abstracts do not directly discuss this specific compound, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as the 1-phenyl-2-(2-pyridyl)ethanol, involves the Knoevenagel condensation reaction, which is a method commonly used to form carbon-carbon bonds in organic chemistry. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group. In the case of the related compound, the reaction was performed without a catalyst or solvent, which suggests that similar conditions could potentially be applied to synthesize 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol .

Molecular Structure Analysis

The molecular structure of the related compound 1-phenyl-2-(2-pyridyl)ethanol was determined using single crystal X-ray diffraction, which revealed that it crystallizes in a monoclinic system with a centrosymmetric space group. The presence of intermolecular hydrogen bonding was also observed, which could imply that 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol might exhibit similar hydrogen bonding patterns due to the presence of hydroxyl and nitrogen-containing groups .

Chemical Reactions Analysis

Although the abstracts do not provide specific information on the chemical reactions of 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol, they do mention the reactivity of related compounds with alcohols to form chiral cyclometallated complexes. This indicates that the compound may also participate in reactions with metals to form complexes, which could be of interest in the field of coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related literature. For instance, the crystallography data of the related compound suggests that the stability of such compounds can be related to the formation of hydrogen bonds within their structure. This could mean that 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol may also exhibit stability due to similar intermolecular interactions. Additionally, the reactivity of the related compound with alcohols to form chiral complexes suggests that 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol may also have chiral properties and the ability to form complexes with metals .

Scientific Research Applications

Quality Analysis of Automotive Fuel

1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol is explored in the context of automotive fuel quality analysis. A study demonstrated its solvatochromic properties when ethanol is added to gasoline, indicating potential applications in detecting ethanol presence in gasoline and developing analytical methods for fuel quality assessment (Budag et al., 2006).

Flavoenzyme Model Study

Research on a flavoenzyme model highlighted the compound's interaction with hydrogen bonding at the pyrimidine ring. This interaction causes significant changes in the lengths of conjugated bonds, which are crucial in redox reactions (Kawai et al., 1996).

Fatty Acid Amide Hydrolase Inhibition

1-Aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols, a class including 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol, have been identified as competitive inhibitors of fatty acid amide hydrolase (FAAH). These compounds exhibit potential therapeutic benefits in neuropathic pain models (Keith et al., 2014).

Aldosterone Synthase Inhibition

The compound has been studied as a potent aldosterone synthase inhibitor, displaying effectiveness across species and suggesting applications in treating conditions related to aldosterone synthase activity (Meguro et al., 2017).

Water Oxidation Catalysts

In the field of catalysis, derivatives of this compound have been used to create complexes for water oxidation, indicating its potential role in environmental and energy applications (Zong & Thummel, 2005).

Crystal Structure and Supramolecular Array

The crystal packing and structure of compounds including 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol have been examined, revealing insights into their molecular interactions and potential applications in materials science (Kaur et al., 2012).

properties

IUPAC Name

1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11,15,19H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENPEXKNMMNVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC2=NC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375476
Record name 1-(4-tert-Butylphenyl)-2-(pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol

CAS RN

849021-31-4
Record name 1-(4-tert-Butylphenyl)-2-(pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849021-31-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.